1,5-Dimethylanthracene
Overview
Description
1,5-Dimethylanthracene is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of anthracene, which consists of three linearly fused benzene rings. The compound is characterized by the presence of two methyl groups attached to the first and fifth positions of the anthracene ring system. This structural modification imparts unique photophysical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethylanthracene can be synthesized through several methods, including Friedel–Crafts alkylation and cyclodehydration reactions. Another approach is the metal-catalyzed reaction with alkynes, which has been reported to yield high purity anthracene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel–Crafts alkylation reactions. These reactions are carried out under controlled conditions using catalysts such as aluminum chloride or boron trifluoride. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Diels–Alder reaction with molecular singlet oxygen, which forms the respective endoperoxide .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are often carried out in anhydrous solvents.
Major Products Formed
Oxidation: The major products include anthraquinones and other oxygenated derivatives.
Reduction: The primary products are reduced anthracene derivatives.
Substitution: Halogenated anthracene derivatives are commonly formed.
Scientific Research Applications
1,5-Dimethylanthracene has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and materials science. Some notable applications include:
Organic Light Emitting Diodes (OLEDs): The compound is used as a blue-emitting material in OLEDs due to its high fluorescence quantum yield.
Fluorescent Probes: It is employed as a fluorescent probe in biochemical assays and imaging techniques.
Photon Upconversion: The compound is utilized in triplet–triplet annihilation photon upconversion systems, which are used to convert low-energy photons into higher-energy photons.
Organic Scintillators: It is used in organic scintillators for radiation detection and measurement.
Mechanism of Action
The mechanism of action of 1,5-dimethylanthracene involves its interaction with light and reactive oxygen species. The compound can absorb light and undergo electronic excitation, leading to fluorescence emission. In the presence of molecular singlet oxygen, it can participate in the Diels–Alder reaction to form endoperoxides. These reactions are facilitated by the extended conjugated π-system of the anthracene ring, which allows for efficient energy transfer and electron delocalization .
Comparison with Similar Compounds
1,5-Dimethylanthracene can be compared with other anthracene derivatives, such as 9,10-dimethylanthracene and 2,3-dimethylanthracene. While all these compounds share the anthracene core structure, the position and number of methyl groups significantly influence their photophysical properties and reactivity.
9,10-Dimethylanthracene: This compound has a higher fluorescence quantum yield compared to this compound, making it more suitable for applications requiring high emission yields.
2,3-Dimethylanthracene: This derivative exhibits different reactivity patterns due to the position of the methyl groups, affecting its suitability for specific chemical reactions.
Properties
IUPAC Name |
1,5-dimethylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-5-3-7-13-10-16-12(2)6-4-8-14(16)9-15(11)13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXGHBYRZRBUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C=CC=C(C3=CC2=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448816 | |
Record name | 1,5-dimethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15815-48-2 | |
Record name | 1,5-dimethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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